molecular formula C9H8ClNO2S B189714 2-Chloro-3-(phenylsulfonyl)propanenitrile CAS No. 1424-50-6

2-Chloro-3-(phenylsulfonyl)propanenitrile

Cat. No. B189714
CAS RN: 1424-50-6
M. Wt: 229.68 g/mol
InChI Key: IWXBVRBZXCRQEB-UHFFFAOYSA-N
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Patent
US09328099B2

Procedure details

Benzenesulfinic acid sodium salt (9.4 g, 57 mmol) was dissolved in a mixture of water (18.3 mL) and acetic acid (9.1 mL). 2-Chloroprop-2-enenitrile (4.6 mL, 57 mmol) was added, followed by MeOH (18.3 mL). The resulting mixture was allowed to stir for 10 minutes before the solid product was collected by filtration and rinsed with minimal water. The majority of the solid filtered through with the rinse and so all material was rinsed through the filter. The filtrate was extracted with DCM (2×) and the combined organic layers were washed with saturated aqueous NaHCO3, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford 2-chloro-3-(phenylsulfonyl)propanenitrile as a crude residue. Crude 2-chloro-3-(phenylsulfonyl)propanenitrile (6.1 g, 27 mmol) was dissolved in chloroform (41 mL) cooled in an ice-salt bath and stirred before adding TEA (3.7 mL, 27 mmol) dropwise. The mixture was allowed to stir at 0° C. for 20 minutes. The reaction mixture was then washed sequentially with dilute 1N aqueous HCl, followed by saturate aqueous NaHCO3. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo (23° C. water bath) to afford (2E and 2Z)-3-(phenylsulfonyl)prop-2-enenitrile as a crude residue. The crude residue (4.9 g, 25 mmol) and (buta-1,3-dien-2-yloxy)(trimethyl)silane (4.2 g, 29 mmol) were refluxed together in benzene (63.8 mL) under nitrogen for 16 hours. The reaction mixture was then concentrated in vacuo to afford an oily mixture of the intermediate adducts. The residue was dissolved in aqueous acetic acid (80%) and allowed to stir. After 1 hour at ambient temperature, the mixture was diluted with water and extracted with DCM (2×). The combined organic extracts were concentrated in vacuo and the residue was dissolved in DCM. A solid precipitated from the solution and was collected by filtration to afford the title compound.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step One
Quantity
9.1 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[C:2]1([S:8]([O-:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:11][C:12](=[CH2:15])[C:13]#[N:14].CO>O.C(O)(=O)C>[Cl:11][CH:12]([CH2:15][S:8]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:10])=[O:9])[C:13]#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
[Na+].C1(=CC=CC=C1)S(=O)[O-]
Name
Quantity
18.3 mL
Type
solvent
Smiles
O
Name
Quantity
9.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
ClC(C#N)=C
Step Three
Name
Quantity
18.3 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 10 minutes before the solid product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with minimal water
FILTRATION
Type
FILTRATION
Details
The majority of the solid filtered through with the
WASH
Type
WASH
Details
rinse and so all material
WASH
Type
WASH
Details
was rinsed through the filter
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with DCM (2×)
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C#N)CS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.